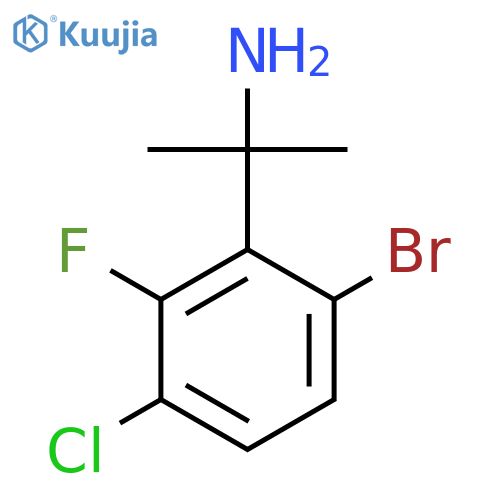

Cas no 1541505-46-7 (2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine

- EN300-1920029

- 1541505-46-7

-

- インチ: 1S/C9H10BrClFN/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4H,13H2,1-2H3

- InChIKey: MRWRZJNLNXMUIK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1C(C)(C)N)F)Cl

計算された属性

- せいみつぶんしりょう: 264.96692g/mol

- どういたいしつりょう: 264.96692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1920029-0.25g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-0.1g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-1.0g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 1g |

$1086.0 | 2023-05-24 | ||

| Enamine | EN300-1920029-5.0g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 5g |

$3147.0 | 2023-05-24 | ||

| Enamine | EN300-1920029-5g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-10g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-10.0g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 10g |

$4667.0 | 2023-05-24 | ||

| Enamine | EN300-1920029-0.05g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-2.5g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1920029-1g |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine |

1541505-46-7 | 1g |

$914.0 | 2023-09-17 |

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amineに関する追加情報

Comprehensive Overview of 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine (CAS No. 1541505-46-7)

2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine (CAS No. 1541505-46-7) is a halogenated aromatic compound with significant potential in pharmaceutical and agrochemical research. This compound, featuring a propan-2-amine backbone attached to a multi-substituted phenyl ring, has garnered attention for its unique structural properties and applications in drug discovery. Researchers are particularly interested in its potential as a building block for small-molecule therapeutics targeting neurological disorders and inflammatory conditions.

The molecular structure of 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine combines three halogen atoms (bromo, chloro, and fluoro) with an amine functional group, creating a versatile scaffold for chemical modifications. This multi-halogenated phenyl structure contributes to enhanced molecular interactions in biological systems, making it valuable for studying protein-ligand binding mechanisms. Current trends in medicinal chemistry emphasize the importance of such halogen-rich compounds in improving drug potency and metabolic stability.

In pharmaceutical applications, CAS 1541505-46-7 serves as a key intermediate in the synthesis of potential CNS-active compounds. Recent studies have explored its utility in developing novel dopamine receptor modulators, aligning with growing interest in neurological therapeutics. The compound's structural features allow for precise modifications to optimize blood-brain barrier penetration—a critical factor in neuropharmaceutical development that addresses current challenges in treating neurodegenerative diseases.

The agrochemical industry has shown increasing interest in 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine derivatives as potential crop protection agents. Its halogenated aromatic system demonstrates promising activity against various plant pathogens, responding to the global demand for more effective and environmentally sustainable pesticide alternatives. Researchers are investigating its mode of action against fungal cell walls, particularly in the context of developing resistance-breaking formulations.

From a synthetic chemistry perspective, 1541505-46-7 presents interesting challenges and opportunities in selective functionalization. The presence of three different halogen atoms on the phenyl ring allows for sequential cross-coupling reactions, making it valuable for diversity-oriented synthesis. This characteristic aligns with current pharmaceutical industry needs for creating structurally diverse compound libraries for high-throughput screening.

Environmental and metabolic studies of 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine have gained importance in recent years, particularly regarding its biodegradation pathways. Researchers are investigating microbial systems capable of cleaving its stable halogen-carbon bonds, contributing to the development of green chemistry solutions for chemical waste management. These studies address growing regulatory and sustainability concerns in chemical manufacturing.

The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, make it particularly interesting for computational chemistry applications. Recent advances in AI-driven drug discovery have utilized similar structures as training sets for predicting biological activity, reflecting the integration of traditional chemistry with modern machine learning approaches in pharmaceutical research.

Analytical methods for characterizing 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine have evolved with technological advancements. Current best practices employ LC-MS techniques with advanced fragmentation patterns for precise identification, addressing the need for robust quality control in specialty chemical production. These methods are particularly relevant given increasing industry requirements for high-purity intermediates in drug synthesis.

Market trends indicate growing demand for halogenated pharmaceutical intermediates like CAS 1541505-46-7, driven by expanding research in targeted therapies. The compound's versatility supports its use across multiple therapeutic areas, from psychiatric medications to anti-inflammatory drugs, reflecting broader industry shifts toward personalized medicine approaches.

Safety assessments of 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine follow modern green chemistry principles, with emphasis on developing safer handling protocols and alternative synthetic routes. These developments respond to increasing regulatory scrutiny and industry commitments to sustainable chemical practices, particularly in pharmaceutical manufacturing.

Future research directions for 1541505-46-7 include exploring its potential in bioconjugation chemistry for targeted drug delivery systems. The amine functionality provides an attachment point for various targeting moieties, aligning with current trends in precision medicine and antibody-drug conjugate development. Such applications could significantly enhance therapeutic efficacy while minimizing systemic side effects.

In conclusion, 2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine represents a chemically intriguing and commercially relevant compound with diverse applications across life sciences. Its unique structural features and synthetic versatility position it as valuable building block in modern drug discovery and development pipelines, addressing multiple current challenges in medicinal chemistry and agrochemical innovation.

1541505-46-7 (2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine) 関連製品

- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)

- 890093-74-0({4-4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-ylphenyl}amine)

- 934687-46-4(4-Isopropyl-6-nitroquinolin-2(1h)-one)

- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)

- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)

- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)